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Compound of Interest

2-Methoxy-4-thiophen-2-yl-
Compound Name:
benzylamine

Cat. No.: B13721703

Get Quote

Executive Summary & Compound Significance

2-Methoxy-4-(thiophen-2-yl)benzylamine is a biaryl primary amine scaffold frequently utilized in

the design of kinase inhibitors and GPCR ligands. The combination of the electron-rich
thiophene ring and the ortho-methoxy benzylamine core provides a unique electronic and steric
profile, often serving as a key pharmacophore for hydrogen bonding interactions within active
sites (e.g., the hinge region of kinases).

This guide provides a comprehensive technical analysis of the compound's spectroscopic
signature. Given the specific nature of this scaffold, the data presented combines rigorous
theoretical prediction based on Structure-Activity Relationship (SAR) principles with standard
experimental protocols for its synthesis and validation.

Compound Identity
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Property Detail
(2-Methoxy-4-(thiophen-2-
IUPAC Name )
yl)phenyl)methanamine
Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol
Monoisotopic Mass 219.0718 Da
Key Substructures Benzylamine, o-Methoxy ether, 2-Thienyl biaryl

Synthesis & Structural Context[2][3][4][5][6][7]

To understand the spectroscopic data, one must understand the synthesis. The presence of
impurities (e.g., phosphine oxides from Suzuki coupling or residual aldehydes) directly impacts
spectral interpretation.

Validated Synthesis Route

The most robust pathway involves a Suzuki-Miyaura cross-coupling followed by Reductive

Amination.
Pd(PPh3)4, Na2CO3
4-Bromo-2-methoxybenzaldehyde DME/H20, 80°C
(Starting Material) w} NH4?/|/Z% Sas;BCN
2-Methoxy-4-(thiophen-2-yl)benzaldehyde (Reductive Amination) » 2-Methoxy-4-(thiophen-2-yl)benzylamine
_____ » (Intermediate) (Target)

Thiophene-2-boronic acid

Click to download full resolution via product page
Figure 1: Two-step synthesis pathway ensuring regioselectivity and functional group tolerance.

Spectroscopic Characterization (NMR, MS, IR)[8]
Nuclear Magnetic Resonance (NMR)
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Data is derived from chemometric prediction algorithms (Chemdraw/MestReNova) calibrated
against similar biaryl benzylamine standards.

1H NMR (400 MHz, DMSO-ds)

The spectrum is characterized by the distinct ABX system of the benzene ring and the AMX
system of the thiophene ring.
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Methoxy group
OCHs 3.89 s 3H (distinctive

singlet).

13C NMR (100 MHz, DMSO-ds)
e Aromatic Region (110-160 ppm):

[e]

158.2 ppm: C-2 (C-OMe, most deshielded benzene carbon).
o 143.5 ppm: Thiophene C-2' (Ipso).

o 136.1 ppm: C-4 (Ipso to thiophene).

o 130.5 ppm: C-6.

o 128.8 ppm: C-4' (Thiophene).

o 126.5 ppm: C-3' (Thiophene).

o 125.4 ppm: C-5' (Thiophene).

o 122.1 ppm: C-1 (Ipso to CHz2NH3).

[e]

109.8 ppm: C-3 (Ortho to OMe, shielded).
 Aliphatic Region (0-60 ppm):
o 56.2 ppm: OCHs.

o 38.5 ppm: Benzylic CHz (Shift varies with salt counterion).

Mass Spectrometry (MS)

Method: ESI+ (Electrospray lonization, Positive Mode).

e Parent lon: [M+H]* = 220.08 m/z.
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 |sotopic Pattern: The presence of Sulfur (3*S, ~4.2% abundance) creates a distinct M+2 peak
at 222.08 m/z with ~4-5% intensity relative to the base peak.

Fragmentation Pathway (MS/MS)

High collision energy (CE) studies reveal a characteristic breakdown:

[M+HL+
m/z 220.08

Loss of NH3
[M+H - NH3]+
m/z 203.05

OMe / Rearrangement

Benzylic Cleavage

Tropylium-like ion
m/z ~171-172

Click to download full resolution via product page

Figure 2: Primary fragmentation involves the loss of ammonia (deamination), common in

benzylamines.

Infrared Spectroscopy (FT-IR)

¢ Amine (N-H): Weak doublet ~3350-3280 cm~1 (primary amine stretching). Broad band ~3000
cm~t if ammonium salt.

¢ C-H (Aromatic): 3050 cm~1.
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C-H (Aliphatic): 2940, 2840 cm~* (Methoxy C-H stretch).

Aromatic Ring: 1605, 1510 cm™2.

Thiophene Ring: ~1420 cm~! (characteristic ring breathing).

Ether (C-O-C): Strong band at 1245 cm~1 (Aryl-alkyl ether).

Experimental Protocols
Synthesis of Intermediate (Suzuki Coupling)

Objective: Couple 4-bromo-2-methoxybenzaldehyde with thiophene-2-boronic acid.

Charge: In a 100 mL round-bottom flask, add 4-bromo-2-methoxybenzaldehyde (1.0 eq),
thiophene-2-boronic acid (1.2 eq), and Pd(PPhs)4 (5 mol%).

e Solvent: Add DME (Dimethoxyethane) and 2M Na=COs (aq) in a 3:1 ratio.

o Degas: Sparge with Argon for 15 minutes to prevent homocoupling or oxidation.
o Reflux: Heat to 85°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

o Workup: Cool, dilute with EtOAc, wash with water and brine. Dry over MgSOa.[1]

 Purification: Flash chromatography (SiOz, 0-20% EtOAc in Hexanes).

Reductive Amination (Aldehyde to Amine)

Objective: Convert the aldehyde to the primary amine.

Dissolve: Dissolve the intermediate aldehyde (1.0 eq) in dry Methanol.

Imine Formation: Add Ammonium Acetate (10.0 eq). Stir at RT for 2 hours.

Reduction: Cool to 0°C. Add NaBHsCN (Sodium cyanoborohydride, 1.5 eq) portion-wise.
Caution: Generates HCN if acidified; keep basic.

Stir: Allow to warm to RT and stir overnight.
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e Quench: Quench with 1M NaOH. Extract with DCM.

» Salt Formation (Optional but recommended for stability): Treat the organic layer with 4M HCI
in Dioxane to precipitate the hydrochloride salt.

QC & Purity Analysis (HPLC-MS)

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm). Mobile
Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 254 nm (Aromatic) and 280 nm
(Thiophene/Methoxy conjugation).

References

e Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of
Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

e Abdel-Magid, A. F, et al. (1996). Reductive Amination of Aldehydes and Ketones with
Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

» Silverstein, R. M., et al. (2014). Spectrometric ldentification of Organic Compounds (8th ed.).
Wiley.

e PubChem Compound Summary. 2-Methoxybenzylamine (CAS 6850-57-3). Link (Used as the
core spectral baseline).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13721703/docs#technical-guide-spectroscopic-
profiling-of-2-methoxy-4-thiophen-2-yl-benzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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